(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868994
InChI: InChI=1S/C19H21N3O/c23-19(14-5-2-1-3-6-14)22-12-4-7-17(22)15-8-11-18(20-13-15)21-16-9-10-16/h1-3,5-6,8,11,13,16-17H,4,7,9-10,12H2,(H,20,21)
SMILES:
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15868994

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
IUPAC Name [2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C19H21N3O/c23-19(14-5-2-1-3-6-14)22-12-4-7-17(22)15-8-11-18(20-13-15)21-16-9-10-16/h1-3,5-6,8,11,13,16-17H,4,7,9-10,12H2,(H,20,21)
Standard InChI Key AFPINRBAQLRAMF-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)NC4CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, reflecting its three primary components:

  • A pyridine ring substituted at the 3-position with a pyrrolidine group.

  • A cyclopropylamino group (-NH-C3H5) attached to the pyridine’s 6-position.

  • A phenyl ketone (benzophenone) linked to the pyrrolidine nitrogen .

Its CAS registry numbers include 920284-17-9 and 1352526-04-5, with synonyms such as [2-(6-Cyclopropylamino-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC19H21N3OC_{19}H_{21}N_3O
Molecular weight307.4 g/mol
CAS numbers920284-17-9, 1352526-04-5
ClassSpecialty organic compound

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Pyridine Nitrogen: Participates in acid-base reactions and coordination chemistry.

  • Pyrrolidine Ring: Susceptible to ring-opening under strong acidic or oxidative conditions.

  • Cyclopropylamino Group: Strain-driven reactivity, potentially undergoing ring-expansion or [2+2] cycloadditions.

Physicochemical and Spectroscopic Characteristics

Spectral Signatures

While experimental spectral data are unavailable, theoretical predictions based on analogous structures suggest:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O ketone), ~1600 cm⁻¹ (pyridine C=N), and ~3300 cm⁻¹ (N-H cyclopropylamino).

  • NMR Spectroscopy:

    • 1H^1H: δ 1.0–1.2 (cyclopropane protons), δ 7.3–8.5 (pyridine and phenyl aromatics).

    • 13C^{13}C: δ 190–200 (ketone carbonyl), δ 145–160 (pyridine carbons).

Solubility and Stability

The compound is likely lipophilic (logP ~3.5) due to its aromatic and heterocyclic components, with limited aqueous solubility. Stability under ambient conditions depends on protection from light and moisture, given the hydrolytic sensitivity of the cyclopropylamino group.

Compound ClassTargetIC₅₀ (nM)Reference
Pyrrolo-pyrimidinesVEGFR-210–100
CyclopropylaminesMonoamine oxidases50–200

Anticipated ADMET Properties

  • Absorption: Moderate oral bioavailability due to moderate logP.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of cyclopropane and pyrrolidine rings.

  • Toxicity: Potential hepatotoxicity from reactive metabolite formation.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s complexity makes it a candidate for:

  • Lead Optimization: Scaffold for CNS-active agents or kinase inhibitors.

  • Prodrug Synthesis: Functionalization of the ketone or amine groups for targeted delivery.

Material Science

Its rigid, conjugated structure could serve as:

  • Ligands in Catalysis: Chiral induction in asymmetric synthesis.

  • Organic Semiconductors: π-Stacking capability for electronic materials .

Comparison with Related Compounds

Pyrrolidine-Containing Drugs

  • Sunitinib: Shares a pyrrolidine core but incorporates indole rings for kinase inhibition.

  • Rolipram: Pyrrolidine ketone with PDE4 inhibitory activity, highlighting the scaffold’s versatility .

Cyclopropylamine Derivatives

  • Tranylcypromine: Antidepressant with cyclopropylamine group, underscoring CNS penetration potential.

  • Ciprofloxacin: Fluoroquinolone antibiotic demonstrating cyclopropane’s metabolic stability.

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